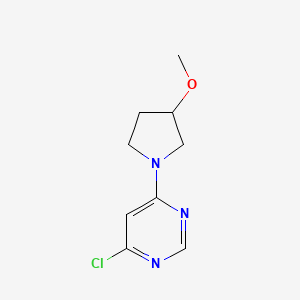
4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a chloro substituent and a methoxypyrrolidine moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring, which is known for its role in various biological systems, particularly as a building block in nucleic acids.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The mode of action typically involves:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions.
- Receptor Binding : It can interact with various receptors, potentially modulating signaling pathways that are crucial for cellular responses.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anticancer Activity : Research indicates that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Pyrimidines have been recognized for their antimicrobial activities, with studies suggesting that modifications in the pyrimidine structure can enhance efficacy against bacterial strains .
- Neuropharmacological Effects : The methoxypyrrolidine moiety may contribute to neuroactive properties, potentially influencing neurotransmitter systems. This aspect warrants further investigation into its effects on cognitive functions and mood disorders .
Case Studies
Several case studies have explored the biological activity of related pyrimidine compounds, providing insights into their therapeutic applications:
- Inhibition of NAPE-PLD : A study on pyrimidine derivatives demonstrated their ability to inhibit the N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in the regulation of endocannabinoid signaling. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong biological activity .
- P2Y Receptor Modulation : Another investigation focused on the modulation of P2Y receptors by pyrimidine derivatives, revealing that certain compounds could effectively alter platelet aggregation and signaling pathways involved in hemostasis .
Biological Activity Summary Table
Properties
IUPAC Name |
4-chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-14-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFIJYRJZVCLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















